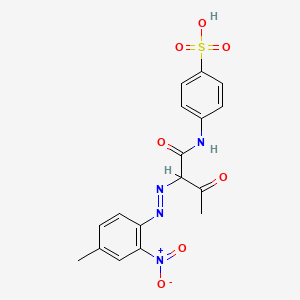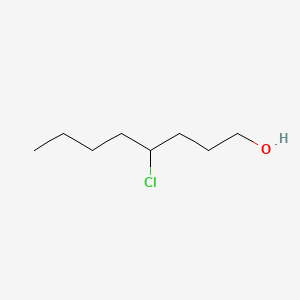
N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine is an organic compound characterized by the presence of a methanimine group attached to a 4-methylphenyl ring and a 2,2-dimethoxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine typically involves the reaction of 4-methylbenzaldehyde with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as distillation or recrystallization, are employed to isolate the compound from reaction by-products and impurities.
化学反应分析
Types of Reactions
N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups.
科学研究应用
N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The 4-methylphenyl ring and 2,2-dimethoxyethyl substituent may influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- N-(2,2-dimethoxyethyl)-5-(4-methylphenyl)pyrimidin-2-amine
- N-(2,2-dimethoxyethyl)-4-methylbenzenesulphonamide
Uniqueness
N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)8-13-9-12(14-2)15-3/h4-8,12H,9H2,1-3H3 |
InChI 键 |
WKMBADJHEKNTCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=NCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)



![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
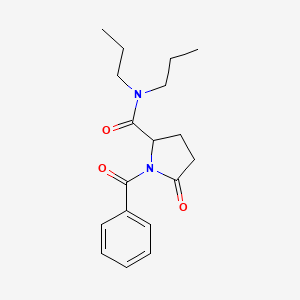
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)

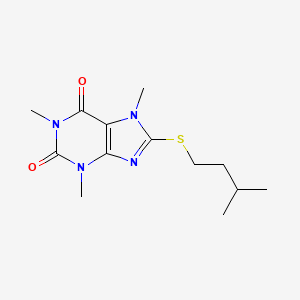

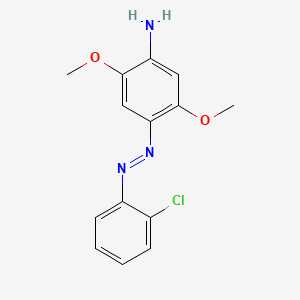
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
